molecular formula C24H32N4O4S2 B2717731 6-isopropyl-N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 533907-27-6

6-isopropyl-N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2717731
CAS RN: 533907-27-6
M. Wt: 504.66
InChI Key: DQDUSVROBKIAKS-UHFFFAOYSA-N
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Description

6-isopropyl-N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H32N4O4S2 and its molecular weight is 504.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties
The molecule, given its complex structure, is part of a broader family of compounds involved in various synthetic and medicinal chemistry research areas. Research on related compounds, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate and derivatives of thieno[2,3-b]pyridine and pyridothienopyrimidines, demonstrates a keen interest in exploring the synthetic pathways and biological activities of thienopyridine derivatives. These compounds are synthesized for potential applications in treating inflammatory conditions, showcasing anti-inflammatory activities through novel molecular mechanisms (Moloney, 2001), (Bakhite, Al‐Sehemi, & Yamada, 2005).

Biological Activities and Potential Therapeutic Applications
Compounds structurally related to the mentioned chemical are synthesized and evaluated for their pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This indicates a potential exploration path for the chemical towards similar biological activities, highlighting its possible role in developing new therapeutic agents (Mattioda et al., 1975).

Antimicrobial and Antifungal Properties
Further research into thieno[2,3-b]pyridine derivatives and related compounds reveals investigations into their antimicrobial and antifungal activities. These studies provide a foundation for understanding how modifications to the thienopyridine core can impact biological activity, potentially leading to new antimicrobial agents (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Synthetic Methodologies and Chemical Reactions
Research into related thieno[2,3-c]pyridine compounds involves exploring various synthetic methodologies, including reactions under microwave irradiation and intramolecular cyclization processes. These studies highlight the versatility and reactivity of the thienopyridine core, offering insights into novel synthetic routes that could be applicable to the synthesis of 6-isopropyl-N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (Abdalha et al., 2011).

properties

IUPAC Name

N-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S2/c1-16(2)27-14-11-19-20(15-27)33-24(21(19)23(30)25-3)26-22(29)17-7-9-18(10-8-17)34(31,32)28-12-5-4-6-13-28/h7-10,16H,4-6,11-15H2,1-3H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDUSVROBKIAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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